(S)-N-methylpyrrolidine-2-carboxamide oxalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methylpyrrolidine-2-carboxamide oxalate typically involves the reaction of (S)-N-methylpyrrolidine-2-carboxamide with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The general reaction can be represented as follows:
(S)-N-methylpyrrolidine-2-carboxamide+Oxalic acid→(S)-N-methylpyrrolidine-2-carboxamide oxalate
The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced process controls and purification steps to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-N-methylpyrrolidine-2-carboxamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(S)-N-methylpyrrolidine-2-carboxamide oxalate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in industrial processes, such as the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-N-methylpyrrolidine-2-carboxamide oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-N-methylpyrrolidine-2-carboxamide oxalate include other oxalate salts and derivatives, such as:
- Dimethyl oxalate
- Sodium oxalate
- Calcium oxalate
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other oxalate compounds
Properties
IUPAC Name |
(2S)-N-methylpyrrolidine-2-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c1-7-6(9)5-3-2-4-8-5;3-1(4)2(5)6/h5,8H,2-4H2,1H3,(H,7,9);(H,3,4)(H,5,6)/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUOQZBPGDAKBZ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCN1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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